Nickel diethyldithiocarbamate

Description

Overview of Dithiocarbamate (B8719985) Ligands and Coordination Properties

Dithiocarbamates are a class of organosulfur compounds that are notable for their ability to act as strong chelating agents for metal ions. nih.gov These ligands, with the general formula R₂NCS₂⁻, are typically synthesized from the reaction of a secondary amine with carbon disulfide. wikipedia.org The two sulfur atoms of the dithiocarbamate ligand readily donate electron pairs to a metal center, forming stable complexes. sysrevpharm.org This chelating property allows dithiocarbamates to bind with a wide variety of metals in various oxidation states. nih.govresearchgate.net

The coordination chemistry of dithiocarbamates is diverse, with the ligands capable of adopting several binding modes, including monodentate, bidentate, and bridging. researchgate.netresearchgate.net The bidentate mode, where both sulfur atoms bind to the same metal ion, is the most common, resulting in a stable four-membered ring. wikipedia.org The electronic properties of the dithiocarbamate ligand can be tuned by modifying the organic substituents (R groups), which in turn influences the properties of the resulting metal complex. researchgate.net

Significance of Nickel Coordination Chemistry in Contemporary Research

Nickel, a transition metal, can exist in various oxidation states, with nickel(II) (Ni²⁺) being particularly common in coordination compounds. fiveable.me Nickel(II) complexes are a significant area of research in synthetic and coordination chemistry due to their diverse applications, particularly in catalysis and materials science. wisdomlib.org The ability of nickel to form stable complexes with various ligands, including those with sulfur donor atoms like dithiocarbamates, makes it a versatile metal for creating compounds with specific electronic and structural properties. chemistryjournal.net

The study of nickel coordination chemistry is crucial for understanding the fundamental principles of metal-ligand interactions and for designing new materials with desired functions. plos.org The geometry of nickel complexes, which can range from square planar to octahedral, is highly dependent on the nature of the coordinating ligands and the reaction conditions. fiveable.me This variability allows for the fine-tuning of the complex's properties for specific applications.

Structure

3D Structure of Parent

Properties

CAS No. |

52610-81-8 |

|---|---|

Molecular Formula |

C10H20N2NiS4 |

Molecular Weight |

355.2 g/mol |

IUPAC Name |

N,N-diethylcarbamodithioate;nickel(2+) |

InChI |

InChI=1S/2C5H11NS2.Ni/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |

InChI Key |

NCLUCMXMAPDFGT-UHFFFAOYSA-L |

SMILES |

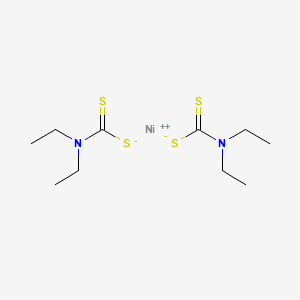

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ni+2] |

Canonical SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ni+2] |

Origin of Product |

United States |

Synthesis Methodologies and Reaction Pathways

Standard Synthetic Approaches

The primary methods for preparing nickel diethyldithiocarbamate (B1195824) involve direct combination of reactants, in situ generation of the ligand, or streamlined one-pot procedures.

The most common and straightforward method for synthesizing nickel diethyldithiocarbamate is through a salt metathesis or double displacement reaction. wikipedia.orgwikipedia.org This approach involves the reaction of an aqueous or alcoholic solution of a nickel(II) salt, such as nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or nickel(II) sulfate (B86663), with an alkali metal salt of diethyldithiocarbamate, typically sodium diethyldithiocarbamate (NaS₂CN(C₂H₅)₂). wikipedia.orgakjournals.com

The general reaction is as follows: NiCl₂ + 2 NaS₂CN(C₂H₅)₂ → Ni(S₂CN(C₂H₅)₂)₂ + 2 NaCl wikipedia.org

Upon mixing the reactant solutions, bright green microcrystals of the this compound complex form immediately as a precipitate due to its insolubility in water. nasa.gov The solid product is then collected by filtration, washed with water to remove the sodium chloride byproduct, and subsequently with a solvent like ethanol (B145695) or acetone (B3395972) before being dried. akjournals.comnasa.govrsc.org This method is favored for its high yield and the high purity of the resulting product.

In situ synthesis involves the generation of the diethyldithiocarbamate ligand within the reaction vessel immediately prior to the complexation with the nickel ion. researchgate.net This technique avoids the need to isolate the dithiocarbamate (B8719985) salt beforehand. The process typically starts by reacting diethylamine (B46881) with carbon disulfide in the presence of a base like sodium hydroxide (B78521) to form sodium diethyldithiocarbamate in the solution. nih.gov Following the formation of the ligand, an aqueous solution of a nickel(II) salt is added to the mixture, which then causes the this compound complex to precipitate. baselius.ac.in While this method can be more cost-effective, it may be sensitive to pH and result in slightly lower purity compared to the salt metathesis route.

One-pot synthesis represents a highly efficient approach where all reactants—the amine, carbon disulfide, a base, and the nickel salt—are combined in a single reaction vessel. nih.govresearchgate.net This method streamlines the synthesis process, reduces waste, and minimizes handling of intermediate products. For instance, a series of mononuclear nickel(II) dithiocarbamate complexes can be readily prepared from the corresponding secondary amine and a nickel salt in the presence of carbon disulfide in a one-pot reaction. researchgate.net This strategy is valued for producing low amounts of wastewater but requires careful handling of the volatile and toxic carbon disulfide.

Table 1: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Salt Metathesis | 85–90 | >98 | High purity, scalable | NaCl byproduct |

| In Situ Synthesis | 75–80 | 95 | Cost-effective | pH sensitivity |

| One-Pot | 88 | 96 | Low wastewater | CS₂ handling risks |

This data is based on findings reported in scientific literature.

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanism provides insight into the formation of the this compound complex, from the initial preparation of the ligand to the kinetics of its coordination with the nickel metal center.

The diethyldithiocarbamate ligand is typically prepared as its sodium salt, sodium diethyldithiocarbamate. This is synthesized by treating carbon disulfide with diethylamine in the presence of sodium hydroxide. wikipedia.orgatamanchemicals.com The reaction proceeds as follows: CS₂ + HN(C₂H₅)₂ + NaOH → NaS₂CN(C₂H₅)₂ + H₂O wikipedia.org

The product, a pale yellow water-soluble salt, often crystallizes as a trihydrate. wikipedia.org The dithiocarbamate anion is a versatile mono-anionic chelating ligand. researchgate.net Its effectiveness as a ligand is explained by the significant contribution of a zwitterionic resonance structure, which depicts a positive charge on the nitrogen atom and negative charges on both sulfur atoms. wikipedia.org This resonance delocalizes the pi-electrons over the S₂CN moiety and enhances the basicity and nucleophilicity of the two sulfur atoms, "activating" them to form strong, stable bonds with metal ions. wikipedia.orgresearchgate.net The two sulfur atoms act as bidentate donors, chelating to the metal center to form a stable square-planar complex in the case of Nickel(II). cymitquimica.com

The initial complexation reaction between the Ni(II) ion and the diethyldithiocarbamate ligand via salt metathesis is typically a very fast precipitation reaction. nasa.gov However, more detailed kinetic studies have focused on the redox behavior of the complex, particularly its oxidation.

Nickel(II) diethyldithiocarbamate, Ni(dtc)₂, can undergo a two-electron (2e⁻) oxidation to form a Nickel(IV) species, [Ni(dtc)₃]⁺. nih.gov This process often proceeds through an ECE (Electrochemical-Chemical-Electrochemical) mechanism, involving a Ni(III) intermediate. nih.gov The kinetics of this transformation are highly dependent on the solvent. acs.orgnih.gov

In low-coordinating solvents like acetonitrile (B52724), the 2e⁻ oxidation is observed as a single event. acs.orgnih.gov The mechanism involves an initial oxidation to [Niᴵᴵᴵ(dtc)₂]⁺, followed by a chemical step involving ligand exchange with a Niᴵᴵ(dtc)₂ molecule. A pseudo-first-order rate constant for this ligand exchange reaction was found to be 34 s⁻¹ at 1 mM Niᴵᴵ(dtc)₂. nih.gov

In stronger coordinating solvents like pyridine (B92270) or dimethyl sulfoxide (B87167), the Ni(III) intermediate is stabilized as [Niᴵᴵᴵ(dtc)₂(sol)ₓ]⁺. acs.orgnih.gov This stabilization allows the 2e⁻ oxidation to be broken down into two separate 1e⁻ steps. nih.gov The decay of this solvent-stabilized Ni(III) complex to the final Ni(IV) product is the rate-limiting step. acs.orgnsf.gov Activation parameters show that the energy barrier (ΔH‡) for this decay generally increases with the coordinating ability of the solvent, suggesting that solvent dissociation is a key factor in the rate-limiting step. acs.orgnih.gov However, a negative entropy of activation (ΔS‡) for all solvents studied suggests an associative mechanism, likely involving the formation of a dimer with another Niᴵᴵ(dtc)₂ unit to facilitate the necessary ligand exchange. acs.orgnih.gov

Table 2: Kinetic Parameters for the Decay of [Niᴵᴵᴵ(dtc)₂(L)ₓ]⁺

| Ligand/Solvent | k_dec (s⁻¹) at 3 mM | k_dec (s⁻¹) at 383 mM | Proposed Mechanism |

|---|---|---|---|

| Pyridine | 1.1 | 0.04 | DISP1 |

| 3-Bromopyridine | 1.2 | 0.04 | DISP1 |

| 4-Methylpyridine | 0.19 | 0.01 | DISP1 |

| 4-Methoxypyridine | 0.04 | 0.005 | DISP1 |

k_dec represents the rate constant for the decomposition of the Ni(III) intermediate. The DISP1 mechanism involves disproportionation rate-limited by ligand exchange. Data highlights the decrease in the decomposition rate constant with increased concentration of the coordinating ligand. nsf.gov

Table 3: Compound Names

| Compound Name | Chemical Formula |

|---|---|

| This compound | Ni(S₂CN(C₂H₅)₂)₂ |

| Nickel(II) chloride hexahydrate | NiCl₂·6H₂O |

| Sodium diethyldithiocarbamate | NaS₂CN(C₂H₅)₂ |

| Diethylamine | HN(C₂H₅)₂ |

| Carbon disulfide | CS₂ |

| Sodium hydroxide | NaOH |

| Sodium chloride | NaCl |

| Nickel(II) sulfate | NiSO₄ |

| Acetonitrile | CH₃CN |

| Pyridine | C₅H₅N |

| Dimethyl sulfoxide | (CH₃)₂SO |

| 3-Bromopyridine | C₅H₄BrN |

| 4-Methylpyridine | C₆H₇N |

Industrial-Scale Production Considerations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on methodologies that ensure efficiency, consistency, high yield, and purity. Key considerations involve the adoption of modern synthesis techniques and the meticulous optimization of all reaction variables.

Continuous Flow Synthesis Techniques

Continuous flow chemistry represents a significant advancement over traditional batch processing for the industrial manufacturing of chemical compounds. researchgate.net This methodology involves the continuous pumping of reactants into a reactor, where the reaction occurs, followed by the continuous removal of the product stream. The translation of batch chemistries to high-throughput continuous flow methods addresses critical industrial concerns such as scaling, automation, and reproducibility. osti.gov

For the synthesis of nickel-based materials, such as nickel nanoparticles, continuous flow processes have demonstrated considerable advantages that are applicable to the production of coordination complexes like this compound. osti.gov Continuous millifluidic (mF) flow methods, for instance, have been used to successfully synthesize nickel nanoparticles with yields exceeding 60%. osti.gov This approach offers superior control over reaction parameters compared to batch methods, which is crucial for achieving consistent product quality. researchgate.netosti.gov Microwave-assisted continuous flow systems are also noted for their industrial scalability and efficiency. researchgate.net

The primary benefits of employing continuous flow synthesis in an industrial setting are summarized in the table below.

| Feature | Advantage in Continuous Flow Synthesis | Source(s) |

| Process Control | Allows for precise and automated control over parameters like temperature, pressure, and residence time. | researchgate.netosti.gov |

| Scalability | Production can be scaled up by extending operational time or by "scaling out" (using multiple reactors in parallel), avoiding the challenges of redesigning large batch reactors. | researchgate.netosti.gov |

| Yield & Purity | Enhanced control over reaction conditions often leads to higher yields and product purity with fewer byproducts. | researchgate.net |

| Heat & Mass Transfer | Superior heat and mass transfer due to high surface-area-to-volume ratios in the reactors. | researchgate.net |

| Reproducibility | Automated and controlled environment ensures high batch-to-batch consistency. | osti.gov |

While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the principles and demonstrated success with related nickel materials strongly suggest its suitability for large-scale, efficient production. osti.gov

Optimization of Reaction Parameters for Yield and Purity

The synthesis of this compound typically proceeds via a precipitation reaction (metathesis) by combining an aqueous solution of a nickel(II) salt with an alkali metal salt of diethyldithiocarbamate, most commonly sodium diethyldithiocarbamate. wikipedia.orgnsf.gov The resulting insoluble, often green or black, complex precipitates from the solution. wikipedia.orgnasa.gov Achieving high yield and purity on an industrial scale depends on the careful optimization of several key reaction parameters.

A laboratory-scale synthesis might involve adding an aqueous solution of nickel(II) chloride hexahydrate to a solution of sodium diethyldithiocarbamate. nsf.govnasa.gov The bright green microcrystals that form immediately are then collected and purified. nasa.gov Typical reported yields from these batch processes can range from approximately 70% to 96%. nsf.govnasa.gov

Optimizing this process for industrial application requires a systematic approach to each variable. The table below outlines the critical parameters and their impact on the reaction outcome.

| Parameter | Description and Impact on Yield and Purity | Source(s) |

| Reactant Stoichiometry | The molar ratio of the nickel(II) salt to the diethyldithiocarbamate salt is crucial. A precise ratio is required to ensure complete reaction and minimize unreacted starting materials, which would contaminate the final product. | nasa.gov |

| Solvent System | The reaction is commonly performed in water or a mixed-phase system like dichloromethane/water. researchgate.net The choice of solvent impacts reactant solubility and product precipitation. Caution is required with certain organic solvents; for example, chloroform (B151607) and acetonitrile can react with the dithiocarbamate salt, leading to byproducts and potential contamination. cdnsciencepub.com | researchgate.netcdnsciencepub.com |

| Temperature | Temperature control affects reaction kinetics and the crystallinity of the product. Synthesis is often initiated at cool temperatures (e.g., in an ice bath) to manage the exothermic nature of the reaction and control particle formation. nasa.gov | nasa.gov |

| Reaction Time | Sufficient time must be allowed for the precipitation to complete, maximizing the yield. In continuous flow systems, this corresponds to optimizing the residence time in the reactor. | cdnsciencepub.com |

| Purification Process | This is a critical step for achieving high purity. The crude product must be washed thoroughly to remove soluble byproducts, primarily the alkali metal salt (e.g., sodium chloride) formed during the reaction. nasa.gov Washing with deionized water is standard, followed by washing with organic solvents like absolute ethanol and diethyl ether to remove any organic impurities. nsf.govnasa.gov | nsf.govnasa.gov |

| Drying | The purified product is typically dried under vacuum at a controlled temperature (e.g., 60°C) to remove residual solvents without causing thermal decomposition of the complex. nsf.gov | nsf.gov |

By methodically controlling these parameters, manufacturers can establish a robust and efficient process for producing this compound that consistently meets high standards for both yield and purity.

Coordination Chemistry and Electronic Structure

Geometric Configurations and Stereochemistry

The spatial arrangement of atoms and ligands around the central nickel ion in nickel diethyldithiocarbamate (B1195824), formally known as bis(diethyldithiocarbamato)nickel(II), dictates many of its chemical and physical characteristics.

Dithiocarbamate (B8719985) Ligand Chelation Modes

Dithiocarbamate ligands are known for their versatility in coordinating to metal ions. researchgate.netbohrium.comresearchgate.net In nickel diethyldithiocarbamate, the diethyldithiocarbamate anion (Et₂dtc⁻) acts as a bidentate chelating ligand, binding to the nickel(II) ion through both of its sulfur atoms. rsc.orgorientjchem.org This S,S-chelation results in the formation of a stable four-membered ring. rsc.org While symmetrical chelation is the most common mode, other coordination patterns such as monodentate and anisobidentate (where the two metal-sulfur bond lengths are unequal) are also known for dithiocarbamate complexes in general. researchgate.netbohrium.comresearchgate.net The small bite angle of the dithiocarbamate ligand, typically between 65° and 80°, makes the bidentate chelate form thermodynamically favorable. researchgate.netresearchgate.net The planarity and relatively small steric footprint of the dithiocarbamate ligand also contribute to its ability to form stable complexes. researchgate.netbohrium.com

Ligand Field Theory Applications

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and spectroscopic properties of transition metal complexes like this compound. pearson.com It combines aspects of crystal field theory and molecular orbital theory to describe the interactions between the metal d-orbitals and the ligand orbitals. pearson.com

d-Orbital Splitting and Electron Configurations

In a square-planar complex, the d-orbitals of the central metal ion are split into four distinct energy levels. numberanalytics.comuomustansiriyah.edu.iq For a Ni(II) ion, which has a d⁸ electron configuration, the eight d-electrons occupy the lower energy orbitals. vedantu.comuomustansiriyah.edu.iq The presence of strong-field ligands like dithiocarbamate leads to a large energy gap (Δ) between the split d-orbitals. numberanalytics.compearson.com This large splitting favors a low-spin electron configuration, where the electrons are paired in the lower energy orbitals. vedantu.comnumberanalytics.com The resulting diamagnetism of square-planar Ni(II) complexes like this compound is a direct consequence of this electron pairing. wikipedia.org The specific ordering of the d-orbitals in a square-planar geometry, from lowest to highest energy, is typically dxz, dyz, dz², dxy, and dx²-y², with the dx²-y² orbital being the highest in energy due to its direct interaction with the ligands. numberanalytics.comuomustansiriyah.edu.iq

Spectroscopic Parameters and Their Interpretation

The electronic spectrum of this compound provides valuable insights into its electronic structure. The observed absorption bands can be assigned to specific electronic transitions. Bands observed in the visible region are typically due to d-d transitions, where an electron is excited from a lower-energy d-orbital to a higher-energy d-orbital. sphinxsai.comniscpr.res.in For instance, bands around 650 nm and 490 nm have been attributed to the dxy → dx²-y² and dz² → dx²-y² transitions, respectively. sphinxsai.com More intense bands observed in the near-ultraviolet region (around 390-450 nm) are often assigned to charge-transfer transitions, which can be either metal-to-ligand or ligand-to-metal in nature. sphinxsai.com Intraligand transitions, associated with the π → π* transitions within the N-C=S and S-C=S groups of the dithiocarbamate ligand, typically occur at higher energies (below 350 nm). sphinxsai.com The specific energies and intensities of these bands are influenced by factors such as the solvent and the specific substituents on the dithiocarbamate ligand. researchgate.net

Metal-Ligand Bonding Analysis

The bonding between the nickel(II) ion and the diethyldithiocarbamate ligands has both covalent and ionic character. The sulfur atoms of the ligand donate electron pairs to the empty d-orbitals of the nickel ion, forming sigma (σ) bonds. Additionally, there is evidence of π-bonding interactions. The dithiocarbamate ligand has filled π-orbitals that can interact with the metal's d-orbitals, and there is also the possibility of back-bonding from the metal to the empty π*-orbitals of the ligand. researchgate.net

The nature of the dithiocarbamate ligand itself is described by resonance between two main forms: the dithiocarbamate form and the thioureide form. bohrium.comresearchgate.net The thioureide form involves the delocalization of the nitrogen lone pair of electrons towards the sulfur atoms, resulting in a partial double bond character for the C-N bond and increased electron density on the sulfurs. researchgate.netnsf.gov This resonance contributes to the exceptional stability of metal-dithiocarbamate complexes. researchgate.net Spectroscopic techniques like FTIR can provide evidence for the contribution of the thioureide form, with the C-N stretching frequency being a key indicator. The covalent character of the Ni-S bonds is supported by Bond Valence Sum (BVS) analysis, which often shows values higher than the formal +2 oxidation state of nickel, suggesting significant electron delocalization. sphinxsai.com

The following table provides a summary of key spectroscopic data for this compound:

| Spectroscopic Technique | Observed Feature | Interpretation | Reference |

| FTIR | ~1485 cm⁻¹ | C-N stretching | |

| FTIR | ~995 cm⁻¹ | C-S stretching | |

| UV-Vis | ~650 nm | dxy → dx²-y² transition | sphinxsai.com |

| UV-Vis | ~490 nm | dz² → dx²-y² transition | sphinxsai.com |

| UV-Vis | 390-450 nm | Charge-transfer transitions | sphinxsai.com |

Covalent and Electrostatic Contributions to Coordination

The bonding between the nickel center and the diethyldithiocarbamate (dtc) ligands is characterized by significant covalent character in the Ni-S bonds. The electronic structure of the ligand itself is best described by a resonance between two principal mesomeric forms: a dithiocarbamate form, where the negative charge is delocalized between the two sulfur atoms, and a thioureide form, which features an immonium C=N⁺ double bond. researchgate.netchemrxiv.org This resonance results in the C-N bond having a partial double-bond character, with a calculated bond order of approximately 1.5. nasa.gov

Under ambient conditions, the dithiocarbamate mesomer (form I) is predominant. chemrxiv.org However, studies have shown that high pressure can induce a transition to a phase where the thioureide form (form II) is more significant. researchgate.net This shift demonstrates the sensitivity of the electronic structure to the environment.

| Feature | Description | Significance | Source |

|---|---|---|---|

| Coordination Geometry | Square Planar | Typical for Ni(II) d⁸ complexes. | wikipedia.orgorientjchem.org |

| Ligand Resonance | Exists as a hybrid of dithiocarbamate and thioureide forms. | Influences electron density on S and N atoms, affecting bonding and reactivity. | researchgate.netchemrxiv.org |

| C-N Bond Character | Partial double bond (bond order ~1.5). | Indicates significant electron delocalization within the ligand backbone. | nasa.gov |

| Anagostic Interactions | Weak C-H···Ni contacts. | Contribute to the stability of the coordination sphere through weak covalent/electrostatic forces. | chemrxiv.orgresearchgate.net |

Influence of Ligand Substituents on Electronic Properties

The electronic properties of nickel dithiocarbamate complexes can be systematically tuned by altering the alkyl substituents on the nitrogen atom. These modifications exert both steric and electronic effects on the complex. researchgate.netcore.ac.uk The electron-donating capability of the alkyl groups, through a combination of inductive and hyperconjugation effects, influences the electron density distribution across the C-N, C-S, and Ni-S bonds. biotech-asia.org

For instance, substituting a methyl group for a hydrogen atom at the nitrogen increases the C-N stretching frequency observed in infrared spectroscopy, a result of the methyl group's hyperconjugation effect. biotech-asia.org While the +I (inductive) effect of alkyl groups does not significantly alter the C-N and C-S bond lengths, it can enhance the electron density at the Ni-S bond, leading to a shortening of this bond, as seen in Ni(iPr₂dtc)₂. biotech-asia.org

These electronic perturbations directly impact the redox properties of the complexes. Studies have shown that the redox potentials for the oxidation of Ni(R₂dtc)₂ complexes correlate with the oxidation potential of the free [R₂dtc]⁻ ligand. researchgate.net Similarly, in other nickel systems, ligands with stronger electron-donating substituents lead to a decrease in the M(II)/M(I) redox potential, making the complex easier to oxidize. rsc.org Furthermore, the steric bulk of the substituents can influence reaction pathways; greater steric hindrance has been found to promote more associative mechanisms in the decay of related Ni(III) intermediates. auburn.edu

Redox Chemistry and Oxidation States

This compound exhibits a rich redox chemistry, involving multiple oxidation states of nickel and a fascinating interplay between electron transfer and coordination changes. The system is notable for its ability to undergo multi-electron transfers, a process of significant interest in catalysis and energy storage. researchgate.net

Ligand-Coupled Electron Transfer (LCET) Processes

The oxidation of nickel(II) diethyldithiocarbamate, Ni(II)(dtc)₂, is a prime example of a Ligand-Coupled Electron Transfer (LCET) process. acs.org In low-coordinating solvents like acetonitrile (B52724), the complex undergoes a two-electron (2e⁻) oxidation at a single potential to form [Ni(IV)(dtc)₃]⁺. acs.orgnih.govnih.gov This reaction is coupled with a significant structural rearrangement: the initial four-coordinate, square planar Ni(II) complex is transformed into a six-coordinate, octahedral Ni(IV) species. nih.govacs.org This change in the coordination sphere is the "ligand-coupled" aspect of the electron transfer, as a third dithiocarbamate ligand is incorporated during the oxidation. acs.orgnih.gov

Formation and Characterization of Ni(III) and Ni(IV) Intermediates

While the oxidation from Ni(II) to Ni(IV) can occur as a concerted 2e⁻ process, the reverse reaction, the reduction of [Ni(IV)(dtc)₃]⁺, proceeds through two distinct one-electron (1e⁻) steps. nih.govacs.org This stepwise reduction reveals the existence of a Ni(III) intermediate, Ni(III)(dtc)₃. nih.govacs.org

Furthermore, under certain conditions, the initial 2e⁻ oxidation is understood to proceed via an ECE (Electrochemical-Chemical-Electrochemical) mechanism. nih.gov This involves an initial 1e⁻ oxidation to a transient [Ni(III)(dtc)₂]⁺ species, followed by a chemical step (ligand exchange) and a second 1e⁻ oxidation. nih.gov The highly reactive [Ni(III)(dtc)₂]⁺ intermediate can be intercepted and stabilized by the addition of coordinating ligands, such as pyridine (B92270). nih.gov

The formation of these high-valent intermediates has been confirmed through various analytical techniques. Cyclic voltammetry (CV) is used to observe the distinct redox waves corresponding to the 1e⁻ and 2e⁻ transfers. nih.govnih.gov Electron Paramagnetic Resonance (EPR) spectroscopy has been instrumental in confirming the formation of the paramagnetic Ni(III) species, such as trans-[Ni(III)(dtc)₂(L)₂]⁺ (where L is a pyridine-based ligand), which are generated either electrochemically or through chemical oxidation. nih.govacs.orgnsf.gov

Solvent Coordination Effects on Redox Pathways

The redox pathway of this compound is highly sensitive to the coordination ability of the solvent. acs.orgnih.gov The thermodynamics and kinetics of the 2e⁻ process can be dramatically altered by solvent coordination. acs.orgnih.gov

In solvents with low coordinating ability, such as acetonitrile and acetone (B3395972), a single 2e⁻ oxidation wave is typically observed in cyclic voltammetry. acs.orgnih.gov However, in stronger coordinating solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), methanol, and pyridine, the redox behavior changes significantly. researchgate.netacs.orgnih.gov These solvents coordinate to the nickel center after the initial 1e⁻ oxidation, forming stable [Ni(III)(dtc)₂(sol)ₓ]⁺ intermediates. acs.orgnih.gov This stabilization of the Ni(III) state effectively splits the 2e⁻ process into two separate 1e⁻ oxidation waves. researchgate.netacs.org

The stability and decay of these solvent-coordinated Ni(III) complexes are dependent on factors like the basicity of the coordinating ligand and the scan rate in CV experiments. nih.govacs.org For example, with strongly basic pyridines, the Ni(III) intermediate is stable enough at fast scan rates to be reversibly reduced back to the Ni(II) complex. nih.govacs.org At slow scan rates or with weakly basic pyridines, the intermediate decays irreversibly to form the final [Ni(IV)(dtc)₃]⁺ product. nih.govacs.org Kinetic studies have revealed that the apparent activation enthalpy (ΔH‡app) for the decay of [Ni(III)(dtc)₂(sol)ₓ]⁺ generally increases with the solvent's coordination ability, suggesting that solvent dissociation is a key factor in the rate-limiting step. acs.orgnih.gov Conversely, the apparent activation entropy (ΔS‡app) was found to be negative for all solvents studied, suggesting an associative mechanism involving dimer formation to facilitate ligand exchange. acs.orgnih.gov

| Solvent | Coordinating Ability | Observed Redox Pathway (Oxidation) | Key Intermediate Formed | Source |

|---|---|---|---|---|

| Acetonitrile | Low | Single 2e⁻ wave (Ni(II) → Ni(IV)) | [Ni(III)(dtc)₂]⁺ (transient) | acs.orgnih.gov |

| Acetone | Low | Single 2e⁻ wave (Ni(II) → Ni(IV)) | [Ni(III)(dtc)₂]⁺ (transient) | acs.orgnih.gov |

| Dichloromethane | Non-coordinating | Two distinguishable 1e⁻ oxidation processes | [Ni(III)(dtc)₂]⁺ | researchgate.net |

| Methanol | Strong | Sequential 1e⁻ waves (Ni(II) → Ni(III) → Ni(IV)) | [Ni(III)(dtc)₂(sol)ₓ]⁺ | acs.orgnih.gov |

| Dimethylformamide (DMF) | Strong | Sequential 1e⁻ waves (Ni(II) → Ni(III) → Ni(IV)) | [Ni(III)(dtc)₂(sol)ₓ]⁺ | acs.orgnih.gov |

| Dimethyl Sulfoxide (DMSO) | Strong | Sequential 1e⁻ waves (Ni(II) → Ni(III) → Ni(IV)) | [Ni(III)(dtc)₂(sol)ₓ]⁺ | acs.orgnih.gov |

| Pyridine | Strong | Sequential 1e⁻ waves (Ni(II) → Ni(III) → Ni(IV)) | [Ni(III)(dtc)₂(py)ₓ]⁺ | acs.orgnih.govnih.gov |

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the characteristic functional groups and understanding the nature of the coordination bonds within the nickel diethyldithiocarbamate (B1195824) complex.

Fourier Transform Infrared (FTIR) Analysis of Characteristic Bands

FTIR spectroscopy of nickel diethyldithiocarbamate reveals key vibrational bands that are characteristic of the dithiocarbamate (B8719985) ligand and its coordination to the nickel center. The spectra typically show strong C-H stretching vibrations between 2900 and 3000 cm⁻¹. rroij.com

A particularly important region in the FTIR spectrum is associated with the C-N and C-S stretching modes. The position of the C-N stretching frequency, often referred to as the "thioureide" band, provides insight into the electronic structure of the dithiocarbamate ligand. In this compound, this band is observed in the range of 1485-1519 cm⁻¹. rroij.com This frequency is intermediate between that of a C-N single bond and a C=N double bond, indicating a significant delocalization of π-electron density within the N-CS₂ fragment. rroij.com

The C-S stretching vibration is another key diagnostic peak, typically found around 993-995 cm⁻¹. rroij.com The presence and position of these bands confirm the bidentate coordination of the diethyldithiocarbamate ligand to the nickel ion through the sulfur atoms. researchgate.net

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| ν(C-N) (thioureide) | 1485 - 1519 | rroij.com |

| ν(C-S) | 993 - 995 | rroij.com |

| ν(C-H) | 2900 - 3000 | rroij.com |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR, particularly for vibrations involving the Ni-S bonds. Resonance Raman studies, where the excitation laser wavelength is close to an electronic absorption band, show preferential enhancement of certain vibrational modes. rsc.org For this compound, excitation near the charge-transfer transition enhances bands in the 157–367 cm⁻¹ region, which are associated with M-S stretching and various bending modes (SCS, SCN, MSC, and SMS). rsc.org

High-pressure Raman spectroscopy has been used to study the pressure-induced transformations of the complex. researchgate.net As pressure increases, Raman signals generally shift to higher wavenumbers due to reduced vibrational amplitudes in a compressed environment. researchgate.net Studies on the thermal decomposition of this compound to form porous carbon materials also utilize Raman spectroscopy to characterize the resulting carbon structures, identifying the characteristic D and G bands of graphitic materials. scielo.br

| Technique | Region (cm⁻¹) | Assignment | Reference |

| Resonance Raman | 157 - 367 | M-S stretching and various bending modes | rsc.org |

| Raman (Carbon material) | ~1312 - 1321 | D band (disordered carbon) | scielo.br |

| Raman (Carbon material) | ~1587 - 1593 | G band (graphitic carbon) | scielo.br |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within the molecule, which are crucial for understanding its color, and photochemical and photophysical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound, typically recorded in solvents like chloroform (B151607) or cyclohexane, displays several intense absorption bands. nasa.gov The bands below 350 nm are generally assigned to intra-ligand π → π* transitions, primarily associated with the N-C=S and S-C=S groups within the dithiocarbamate ligand. sphinxsai.com

More intense bands observed in the region of 390-450 nm are attributed to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. sphinxsai.com Specifically, a prominent absorption peak is often observed around 325 nm. scielo.br Some studies also report bands at approximately 435 nm and 500 nm. rsc.org The electronic spectrum is consistent with a square-planar geometry for the four-coordinate Ni(II) complex. researchgate.net In situ UV-Vis spectrophotometry has also been employed to monitor the electrochemical oxidation of the complex, revealing the formation of intermediate Ni(III) species. metu.edu.trresearchgate.net

| Solvent | λmax (nm) | log ε (L mol⁻¹ cm⁻¹) | Assignment | Reference |

| Chloroform | 435 | 3.9 | Charge Transfer | rsc.org |

| Chloroform | 500 | 3.7 | Charge Transfer | rsc.org |

| Not Specified | 325 | 35,000 | Not Specified | scielo.br |

| Cyclohexane/Chloroform | 388 | 5,600 | Not Specified | nsf.gov |

| Acetonitrile (B52724) | <350 | - | Intra-ligand π → π* | sphinxsai.com |

| Acetonitrile | 390-450 | - | Charge Transfer | sphinxsai.com |

| Acetonitrile | 490 | - | d₂² → dₓ²-y² | sphinxsai.com |

| Acetonitrile | 650 | - | dₓᵧ → dₓ²-y² | sphinxsai.com |

Photoluminescence Studies

Photoluminescence studies of this compound are less common compared to its absorption properties. While some related nickel complexes exhibit luminescence, this compound itself is generally considered non-emissive at both room temperature and 77 K. nih.gov This lack of emission is often attributed to the presence of low-lying "dark" d-d excited states which promote rapid, non-radiative relaxation pathways. nih.gov However, photoluminescence spectroscopy has been used to characterize nickel sulfide (B99878) nanoparticles synthesized from this compound precursors. researchgate.netrsc.org For instance, nickel sulfide nanoparticles prepared by thermolysis of the complex show emission maxima that are red-shifted compared to their absorption band edges. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of diamagnetic complexes in solution. For this compound, both ¹H and ¹³C NMR provide valuable structural information.

The ¹H NMR spectrum of this compound in a solvent like CDCl₃ typically shows a quadruplet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons of the ethyl groups. rsc.orgnsf.gov For example, one study reports a quadruplet at δ 3.57 ppm for the -CH₂- protons and a triplet at δ 1.17 ppm for the -CH₃ protons. nsf.gov The chemical shifts and coupling patterns are consistent with the structure of the diethyldithiocarbamate ligand.

The ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shift of the NCS₂ carbon is particularly sensitive to the electronic environment and the nature of the C-N bond. sphinxsai.com This signal can indicate the degree of π-bonding in the NCS₂ fragment. acs.org Deshielding of the α-CH₂ protons and shifts in the S₂-¹³C-N signal upon complexation confirm the coordination of the ligand to the nickel center. sphinxsai.com

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference |

| ¹H (-CH₂) | 3.57 | Quadruplet | CDCl₃ | nsf.gov |

| ¹H (-CH₃) | 1.17 | Triplet | CDCl₃ | nsf.gov |

| ¹H (-CH₂) | ~6.1 | Quadruplet | Not Specified | rsc.org |

| ¹H (-CH₃) | ~8.6 | Triplet | Not Specified | rsc.org |

¹H and ¹³C NMR for Ligand Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of Nickel(II) bis(diethyldithiocarbamate), [Ni(S₂CNEt₂)₂], in solution. As a d⁸ metal complex with a square planar geometry, it is typically diamagnetic and thus yields well-resolved NMR spectra. chemicalforums.com

The ¹H and ¹³C NMR spectra provide significant insights into the ligand's conformation and dynamic processes. A key feature of the dithiocarbamate ligand is the restricted rotation around the carbon-nitrogen bond (thioureide bond) due to its partial double bond character. This restriction makes the two ethyl groups chemically non-equivalent on the NMR timescale at room temperature. Consequently, the ¹H NMR spectrum often displays two distinct sets of signals for the methylene (-CH₂-) and methyl (-CH₃) protons. Similarly, the ¹³C NMR spectrum shows separate resonances for the methylene and methyl carbons.

Variable-temperature NMR studies can be employed to probe the dynamics of this rotational barrier. As the temperature increases, the rate of rotation around the C-N bond increases. If the temperature is raised sufficiently, the separate signals for the ethyl groups will broaden, coalesce, and eventually sharpen into a single time-averaged signal for the methylene protons and a single signal for the methyl protons, indicating that the rotation is now fast on the NMR timescale. copernicus.org Theoretical calculations of ¹H and ¹³C NMR chemical shifts have shown good agreement with experimental data, aiding in the precise assignment of resonances and confirming conformational analyses. researchgate.net

| NMR Feature | Observation | Interpretation |

| ¹H NMR (Methylene) | Two separate multiplets at room temperature. | Restricted rotation around the C-N bond makes the two ethyl groups inequivalent. |

| ¹H NMR (Methyl) | Two separate triplets at room temperature. | Restricted rotation around the C-N bond makes the two ethyl groups inequivalent. |

| ¹³C NMR (NCS₂) Carbon | A single resonance whose chemical shift is sensitive to the coordination environment. | The electronic properties of the thioureide group are influenced by bonding to the nickel center. researchgate.net |

| Variable Temperature NMR | Coalescence of the separate ethyl group signals upon heating. | The energy barrier for rotation around the C-N bond is being overcome on the NMR timescale. |

Electron Paramagnetic Resonance (EPR) Spectroscopy

While the Ni(II) form of diethyldithiocarbamate is diamagnetic (S=0), Electron Paramagnetic Resonance (EPR) spectroscopy is indispensable for studying its paramagnetic oxidation states, most notably the Ni(III) species (d⁷, S=1/2).

Spin States and Paramagnetic Species Identification (e.g., Ni(III))

The oxidation of Ni(II) bis(diethyldithiocarbamate) can generate Ni(III) intermediates. researchgate.net These species are paramagnetic and therefore EPR-active. The electrochemical or chemical oxidation of [NiII(dtc)₂] can lead to the formation of Ni(III) complexes, which have been successfully trapped and characterized by EPR spectroscopy, particularly at low temperatures. chemrxiv.orgacs.org

For instance, the oxidation of [NiII(dtc)₂] in the presence of pyridine (B92270) ligands (L) has been shown to produce pyridine-bound Ni(III) complexes, such as [NiIII(dtc)₂(L)]⁺ and [NiIII(dtc)₂(L)₂]⁺. chemrxiv.orgacs.org Although often too unstable to be isolated, their formation is confirmed by their characteristic EPR signals. chemrxiv.org The spectra are consistent with a low-spin d⁷ configuration (S=1/2), exhibiting g-values that point to a metal-centered unpaired electron. chemrxiv.orgnih.gov The analysis of the g-tensor provides information about the geometry and electronic structure of the Ni(III) center.

| Parameter | Typical Value/Observation | Significance |

| Spin State | S = 1/2 | Confirms the presence of a single unpaired electron, characteristic of a low-spin Ni(III) (d⁷) species. chemrxiv.orgnih.gov |

| g-values | Anisotropic signals, e.g., g_av ≈ 2.10-2.14 or g₁=2.11, g₂=2.02. chemrxiv.orgnih.gov | The anisotropy and deviation from the free-electron value (g = 2.0023) indicate significant spin-orbit coupling and a metal-centered radical character. chemrxiv.org |

| Detection Method | Frozen solution X-band EPR. | Necessary to immobilize the transient species and resolve the anisotropic g-values. nih.gov |

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the solid-state structure of crystalline materials. Both single-crystal and powder diffraction techniques provide crucial information about Nickel(II) bis(diethyldithiocarbamate).

Single-Crystal X-ray Diffraction for Molecular and Crystal Structures

Single-crystal X-ray diffraction studies have unambiguously determined the molecular structure of [Ni(S₂CNEt₂)₂]. nih.govresearchgate.net The analysis reveals a monomeric complex where the central nickel(II) ion is in a square planar coordination environment. researchgate.net The two diethyldithiocarbamate ligands act as bidentate chelators, coordinating to the nickel ion through their two sulfur atoms. The resulting NiS₄ core is nearly perfectly planar. researchgate.net The crystal structure shows how these individual molecules pack together in the solid state, influenced by weak intermolecular forces.

| Structural Parameter | Typical Value | Description |

| Coordination Geometry | Square Planar | The Ni(II) ion is coordinated by four sulfur atoms from the two dithiocarbamate ligands. researchgate.net |

| Ni-S Bond Lengths | ~2.20 - 2.22 Å | The four Ni-S bonds are nearly equivalent in length, consistent with a symmetric chelation. |

| S-Ni-S Bite Angle | ~79° | The angle within a single chelating dithiocarbamate ligand. |

| Molecular Symmetry | Centrosymmetric | The molecule often crystallizes with a center of inversion at the nickel atom. |

(Note: Precise bond lengths and angles can vary slightly depending on the specific crystal polymorph and experimental conditions.)

Powder X-ray Diffraction (PXRD) for Crystalline Phases and Morphology

Powder X-ray Diffraction (PXRD) is essential for analyzing the bulk crystalline nature of a sample and for identifying crystalline phases resulting from reactions or decomposition. mdpi.com For Nickel(II) bis(diethyldithiocarbamate), PXRD is used to confirm the phase purity of the synthesized complex.

More significantly, PXRD is a primary tool for characterizing the solid products formed during the thermal decomposition (thermolysis) of the complex. core.ac.uk By heating [Ni(S₂CNEt₂)₂] under controlled atmospheres, it serves as a single-source precursor for various nickel sulfide phases. PXRD patterns of the resulting residues allow for the identification of these phases by comparing the experimental diffraction peaks to standard patterns in databases. The specific nickel sulfide phase obtained depends critically on the decomposition temperature and atmosphere. core.ac.ukresearchgate.net

| Decomposition Product | Formula | Crystal System | Typical Formation Conditions |

| Millerite | β-NiS | Trigonal | Thermolysis under forming gas at ~300 °C. core.ac.uk |

| Hexagonal Nickel Sulfide | α-NiS | Hexagonal | Thermolysis under flowing nitrogen. core.ac.uk |

| Godlevskite | Ni₉S₈ | Orthorhombic | Thermolysis under forming gas at 325-350 °C. researchgate.netcore.ac.uk |

| Heazlewoodite | Ni₃S₂ | Trigonal | Thermolysis under forming gas at 400-450 °C. core.ac.uk |

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), Derivative Thermogravimetry (DTG), and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition pathway of [Ni(S₂CNEt₂)₂].

TGA measures the change in mass of a sample as a function of temperature. For [Ni(S₂CNEt₂)₂], TGA curves show that the compound is stable up to a certain temperature, after which it undergoes a significant mass loss corresponding to its decomposition. core.ac.ukakjournals.com The final residual mass often corresponds to the theoretical mass of nickel sulfide (NiS), indicating it as the primary solid decomposition product in an inert atmosphere. akjournals.com

DTG, the first derivative of the TGA curve, shows the rate of mass loss and helps to more accurately determine the temperatures of maximum decomposition. DTA/DSC measures the difference in temperature between the sample and a reference, revealing whether decomposition processes are exothermic or endothermic. Studies on [Ni(S₂CNEt₂)₂] show a major decomposition stage in the range of 290-400°C. akjournals.com Kinetic parameters, such as the activation energy for the decomposition, can also be calculated from the thermal analysis data. akjournals.com

| Technique | Observation | Interpretation |

| TGA/DTG | Major decomposition stage between 290-390 °C. akjournals.com | Indicates the temperature range of the compound's primary thermal decomposition. |

| DTA | Endothermic/Exothermic peaks in the 360-400 °C range. akjournals.com | Corresponds to the thermal events of decomposition and potential phase transitions of the products. |

| Final Residue (TGA) | Mass corresponds to NiS. akjournals.com | Confirms the conversion of the complex to nickel sulfide upon complete decomposition in an inert atmosphere. |

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability and decomposition characteristics of this compound by monitoring its mass change as a function of temperature in a controlled atmosphere. nih.gov Studies reveal that the decomposition of the compound is a multi-stage process, highly dependent on the surrounding atmosphere. core.ac.ukresearchgate.net

Under an inert nitrogen atmosphere, this compound exhibits a sharp mass loss in the temperature range of 280°C to 400°C, with the maximum rate of decomposition occurring at approximately 377°C. core.ac.uk This thermal event corresponds to the breakdown of the organic ligands, leading to the formation of a stable residue. core.ac.uk The primary solid product from this pyrolysis is nickel(II) sulfide (NiS). core.ac.uk The specific phase of the nickel sulfide can be influenced by the decomposition temperature; thermolysis at 350°C under nitrogen primarily yields hexagonal α-NiS. core.ac.uk

The decomposition pathway is significantly altered when the atmosphere is changed. core.ac.uk For instance, in a reducing environment, such as flowing forming gas (a mixture of hydrogen and nitrogen), different nickel sulfide phases are produced at various temperatures. core.ac.uk Research has shown the formation of rhombohedral β-NiS (millerite) at 300°C, which can transform into other phases like godlevskite (Ni₉S₈) at 325-350°C and heazlewoodite (Ni₃S₂) at temperatures of 400°C and higher. core.ac.uk In the presence of oxygen (air), the decomposition can proceed through different intermediates, potentially forming nickel(II) thiocyanate (B1210189) (Ni(SCN)₂) around 500°C, with the final residue at higher temperatures (above 650°C) being nickel(II) sulfate (B86663) (NiSO₄). sphinxsai.com For related nickel dithiocarbamate complexes, the decomposition is often a rapid, multi-step process involving significant mass loss in the initial stages. researchgate.net

Table 1: Summary of TGA Findings for this compound Decomposition

| Atmosphere | Temperature Range (°C) | Key Observations | Primary Solid Product(s) | Reference |

|---|---|---|---|---|

| Nitrogen (N₂) | 280 - 400 | Sharp, single-stage mass loss. Maximum decomposition rate at ~377°C. | α-NiS (hexagonal) | core.ac.uk |

| Forming Gas (H₂/N₂) | 300 | Decomposition leads to millerite phase. | β-NiS (rhombohedral) | core.ac.uk |

| Forming Gas (H₂/N₂) | 325 - 350 | Formation of godlevskite. | Ni₉S₈ (godlevskite) | core.ac.uk |

| Forming Gas (H₂/N₂) | 400 - 450 | Formation of heazlewoodite. | Ni₃S₂ (heazlewoodite) | core.ac.uk |

| Air | > 650 | Multi-stage process, potential for Ni(SCN)₂ intermediate (~500°C). | NiSO₄ | sphinxsai.com |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, providing quantitative data on the energy absorbed or released during thermal transitions. nih.govjustwrite.in For this compound and its analogues, DSC is used to identify and characterize the energetic changes associated with its decomposition. nih.govresearchgate.net

The thermal decomposition of dithiocarbamate complexes is typically accompanied by an endothermic peak on the DSC or Differential Thermal Analysis (DTA) curve. researchgate.net This indicates that the decomposition is a process that requires an input of energy to break the chemical bonds within the molecule. It has been observed that for many dithiocarbamate complexes, the decomposition process initiates before the compound reaches its melting point. researchgate.net

The DSC thermogram complements TGA data by revealing the nature of the thermal events. While TGA shows when a mass change occurs, DSC clarifies whether the process is endothermic (heat absorbing, e.g., melting, decomposition) or exothermic (heat releasing, e.g., crystallization, oxidation). cuni.cz The decomposition of this compound, corresponding to the mass loss seen in TGA, manifests as a distinct endothermic event in the DSC analysis. researchgate.net

Table 2: Summary of DSC Findings for this compound

| Thermal Event | Approximate Temperature Range (°C) | Nature of Transition | Reference |

|---|---|---|---|

| Decomposition | Begins >280 | Endothermic | core.ac.ukresearchgate.net |

Table of Mentioned Compounds

| Common Name | Chemical Formula |

|---|---|

| This compound | Ni(S₂CNEt₂)₂ |

| Nickel(II) sulfide | NiS |

| Millerite (β-NiS) | β-NiS |

| Godlevskite | Ni₉S₈ |

| Heazlewoodite | Ni₃S₂ |

| Nickel(II) sulfate | NiSO₄ |

| Nickel(II) thiocyanate | Ni(SCN)₂ |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of nickel diethyldithiocarbamate (B1195824) and its derivatives. These calculations offer excellent correlation with experimental data, particularly from X-ray crystallography, providing a reliable theoretical framework for understanding the molecule's behavior. researchgate.netresearchgate.net

Electronic Structure Elucidation and Orbital Analysis

DFT calculations are instrumental in elucidating the electronic structure of nickel diethyldithiocarbamate complexes. A key aspect of this is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

For nickel(II) dithiocarbamate (B8719985) complexes, DFT calculations have determined the HOMO-LUMO energy gaps. For instance, in certain heteroleptic nickel(II) dithiocarbamate complexes, these gaps have been calculated to be in the range of 1.76 to 2.01 eV. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. Molecular electrostatic potential analysis, another DFT-based tool, supports the understanding of charge distribution and the partial double bond character of the thioureide C–N bond. researchgate.net

| Complex | HOMO-LUMO Energy Gap (eV) | Computational Method |

|---|---|---|

| [Ni(dtc)(NCS)(PPh3)] (dtc = N-butyl-N-(4-(dimethylamino)benzyl)dithiocarbamate) | 2.0137 | DFT |

| [Ni(dtc)(NCS)(PPh3)] (dtc = N-(4-(dimethylamino)benzyl)-N-propyldithiocarbamate) | 1.7614 | DFT |

Geometrical Optimization and Energetic Landscapes

Furthermore, DFT is used to explore energetic landscapes, identifying stable isomers and transition states. For example, calculations have supported the competitive nature of dissociative and associative mechanisms in the redox cycle of Nickel(II) diethyldithiocarbamate, proposing different reaction pathways based on the coordination strength of solvents.

Prediction of Spectroscopic Parameters (e.g., EPR, UV-Vis)

DFT is a valuable method for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is particularly useful for calculating electronic absorption spectra (UV-Vis), helping to assign observed transitions, such as ligand-to-metal charge transfer (LMCT) bands. elsevierpure.com

For paramagnetic species like certain nickel complexes, DFT calculations are employed to predict Electron Paramagnetic Resonance (EPR) parameters, such as the g-tensor and hyperfine coupling constants (A-tensor). Although detailed protocols have been more extensively validated for other transition metals like Cu(II), the methodology is applicable to nickel complexes. mdpi.com Such calculations can support the identification of transient species, for instance, by optimizing the structure and calculating EPR parameters for proposed intermediates like pyridine-coordinated Ni(III) species formed during redox reactions.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density to define atomic interactions and chemical bonds.

Analysis of Intramolecular Interactions (e.g., C-H···Ni Anagostic Interactions)

A significant application of QTAIM in the study of nickel complexes is the characterization of weak intramolecular interactions, such as anagostic interactions. Anagostic interactions are a type of C-H···metal interaction that are particularly noted in square-planar d⁸ metal complexes like those of Ni(II). researchgate.net The complex bis(diethyldithiocarbamato)nickel(II) has been noted to exhibit these rare C-H···Ni anagostic interactions. researchgate.net

A QTAIM analysis of such an interaction reveals a bond path and a corresponding bond critical point (BCP) between the hydrogen and the nickel atom. nih.gov The properties at this BCP are characteristic of a closed-shell interaction, which is typical for agostic bonding. For a comparable Ni···H-C interaction in a dinickel(II) complex, QTAIM analysis yielded a moderately large electron density (ρb) of 0.04 atomic units (au) and a positive Laplacian of the electron density (∇²ρb) of 0.14 au at the BCP. nih.gov These topological criteria provide definitive evidence for the presence and nature of the anagostic interaction, corroborating structural data and other computational findings. nih.gov

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, it provides a detailed picture of the crystal packing environment.

The d_norm surface for these complexes can indicate the presence and strength of different interactions. Red spots on the surface highlight close contacts that are shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. mdpi.com In the absence of strong conventional hydrogen bonds, weaker interactions like C-H···π and π-π stacking interactions can play a crucial role in consolidating the three-dimensional crystal architecture. nih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the percentage contribution of each type of intermolecular contact to the total surface area.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 49.6 |

| C···H/H···C | 23.5 |

| S···H/H···S | 15.4 |

| N···H/H···N | 5.4 |

| C···C | 2.1 |

Data derived from a representative bis{4-methylbenzyl 2-[4-(propan-2-yl)benzylidene]hydrazinecarbodithioato-κ2 N 2,S}nickel(II) complex, illustrating typical interactions in this class of compounds. nih.gov

This quantitative analysis confirms the importance of hydrogen-based contacts (H···H, C···H, S···H) in establishing the crystal packing of these nickel complexes. nih.gov

Quantification of Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a prominent computational method used to investigate intermolecular interactions in molecular crystals. This technique partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. By mapping various properties onto this surface, a quantitative and visual understanding of the crystal packing can be achieved.

For nickel(II) dithiocarbamate complexes, Hirshfeld surface analysis reveals the nature and extent of various intermolecular contacts. While specific quantitative data for this compound can be inferred from studies on closely related structures, the primary interactions governing the crystal packing are typically hydrogen-hydrogen (H···H), sulfur-hydrogen (S···H), and carbon-hydrogen (C···H) contacts.

In a representative analysis of a similar nickel(II) thiosemicarbazone complex, the percentage contributions of the most significant intermolecular contacts to the total Hirshfeld surface were quantified. nih.gov These findings provide a valuable framework for understanding the types of interactions likely to be present in this compound.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 37.7 |

| C···H/H···C | 14.6 |

| O···H/H···O | 11.5 |

| S···H/H···S | 10.6 |

This interactive table showcases the percentage contributions of various intermolecular contacts to the Hirshfeld surface of a related nickel(II) complex, illustrating the predominance of H···H interactions in the crystal packing. nih.gov

The two-dimensional (2D) fingerprint plots derived from the Hirshfeld surface provide a detailed summary of these interactions. Each point on the plot represents a unique pair of distances (dₑ and dᵢ) from the surface to the nearest nucleus external and internal to the surface, respectively. The distribution and shape of the points on these plots are characteristic of specific types of intermolecular contacts. For instance, the large contribution of H···H contacts is typically visualized as a large, diffuse region in the center of the fingerprint plot. nih.gov

Non-Covalent Interaction (NCI) Plot Analysis

Non-Covalent Interaction (NCI) plot analysis is a powerful computational tool for visualizing and characterizing weak interactions in real space. nih.gov This method is based on the electron density (ρ) and its reduced density gradient (s). Regions of non-covalent interactions are identified by low values of the reduced density gradient at low electron densities. mdpi.com

Visualization and Characterization of Weak Interactions

The NCI analysis generates three-dimensional isosurfaces that represent non-covalent interactions. These surfaces are colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between attractive and repulsive interactions. chemtools.org

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces represent weaker, attractive interactions, like van der Waals forces.

Red surfaces denote repulsive interactions, often found in sterically crowded regions of a molecule or between atoms in close contact. researchgate.net

Electrochemical Investigations and Mechanistic Studies

Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV)

Cyclic voltammetry (CV) and square wave voltammetry (SWV) are powerful electrochemical techniques used to probe the redox behavior of Ni(Et₂dtc)₂. These methods have been instrumental in determining the formal redox potentials and understanding the nature of the electron transfer processes involved in the oxidation and reduction of the complex.

The redox potentials of nickel diethyldithiocarbamate (B1195824) are highly dependent on the solvent environment due to the varying coordination abilities of different solvents. researchgate.net The complex is known to undergo a two-electron (2e⁻) oxidation from a Ni(II) species to a Ni(IV) species, formulated as [Ni(dtc)₃]⁺. However, this process can occur as a single 2e⁻ step or as two distinct 1e⁻ steps, depending on the conditions. researchgate.net

In non-coordinating solvents like dichloromethane (DCM), the oxidation to Ni(IV) proceeds through two distinguishable one-electron oxidation processes. researchgate.net Conversely, in solvents like acetonitrile (B52724) (MeCN) and acetone (B3395972), the Ni(II)→Ni(IV) oxidation occurs at a single potential. researchgate.net Studies in acetonitrile have reported two irreversible oxidation peaks at 0.35 V and 0.80 V versus an Ag/Ag⁺ reference electrode. In the presence of a Lewis acid like Zn(II), square wave voltammetry experiments revealed a shift in the anodic peak from 0.25 V to a new peak at 0.15 V, indicating the formation of a new species prior to the 2e⁻ oxidation. auburn.edu

The solvent's ability to coordinate with the nickel center plays a crucial role. researchgate.net Strongly coordinating solvents such as pyridine (B92270) can hinder the oxidation from Ni(II) to Ni(IV) by stabilizing the intermediate Ni(III) species through the formation of complexes like [NiIII(Et₂dtc)₂(Py)₂]⁺. researchgate.net Solvents with intermediate coordination abilities, such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and methanol (MeOH), show redox behavior that is intermediate between the 1e⁻ and 2e⁻ transfer reactions. researchgate.net

Table 1: Redox Behavior of Nickel Diethyldithiocarbamate in Various Solvents

| Solvent | Coordination Ability | Observed Redox Behavior |

|---|---|---|

| Dichloromethane (DCM) | Non-coordinating | Two distinguishable 1e⁻ oxidation processes researchgate.net |

| Acetonitrile (MeCN) | Coordinating | Single potential 2e⁻ oxidation researchgate.net |

| Acetone | Coordinating | Single potential 2e⁻ oxidation researchgate.net |

| Pyridine | Strongly coordinating | Hinders Ni(II) to Ni(IV) oxidation; stabilizes Ni(III) researchgate.net |

The reversibility of the electron transfer can be controlled by the addition of pyridine-based ligands. chemrxiv.org The presence of strongly basic pyridines, particularly at fast scan rates, can lead to high reversibility, allowing the intermediate [Ni(III)(dtc)₂(L)ₓ]⁺ species to be reduced directly back to the Ni(II) complex. chemrxiv.org In contrast, with weakly basic pyridines or at slow scan rates, the Ni(III) intermediate decays irreversibly to form the [Ni(IV)(dtc)₃]⁺ complex. chemrxiv.org This demonstrates that the stability of the Ni(III) intermediate is a key factor governing the reversibility of the redox cycle. chemrxiv.org

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical methods with spectroscopy to provide real-time monitoring of species generated at an electrode surface. This technique has been vital for identifying transient intermediates and final products in the redox reactions of this compound.

In-situ UV-Vis spectrophotometry has been used to monitor the changes in the electronic absorption spectra during the controlled potential electrolysis of Ni(Et₂NCS₂)₂. These experiments have successfully identified the species involved in the electrochemical process. During the oxidation of the Ni(II) complex, the formation of a Ni(III) complex species as an intermediate has been observed. The final products of the exhaustive electrolysis of Ni(Et₂NCS₂)₂ in solution were identified as the dimer of the ligand, (Et₂NCS₂)₂, and solvated Ni²⁺ ions. The presence of the Ni(III) intermediate has also been confirmed using UV-Vis absorbance spectroscopy in conjunction with chemical oxidants, particularly in highly coordinating solvents that stabilize this oxidation state. researchgate.net

Kinetic and Thermodynamic Analysis of Redox Reactions

Understanding the kinetics and thermodynamics of the electron transfer reactions provides deeper insight into the mechanism of the multi-electron redox cycle of this compound.

Detailed kinetic studies have been performed to quantify the rates of the electron transfer and associated chemical steps. Electrochemical kinetic parameters, including the diffusion coefficient (D) and the electron transfer rate constant (k₀), have been calculated from rotating disk electrode (RDE) experiments by generating Koutecky-Levich and Tafel plots. auburn.edu

Kinetic analyses using cyclic voltammetry have been particularly insightful in studies involving pyridine ligands. chemrxiv.org These studies revealed that the decay of the intermediate nickel(III) species, [Ni(III)(dtc)₂(L)]⁺ and [Ni(III)(dtc)₂(L)₂]⁺, proceeds through parallel pathways. chemrxiv.org The rate constants for the dissociation of the pyridine ligand from the Ni(III) center and the subsequent decomposition of the resulting species were found to increase as the electron-withdrawing character of the pyridine ligand increased. chemrxiv.org This suggests that the dissociation of the pyridine ligand is likely the rate-limiting step in the decomposition of these Ni(III) complexes. chemrxiv.org A thermochemical cycle has been proposed to describe the electron transfer and ligand transfer reactions involved in the [Ni(IV)(dtc)₃]⁺/Ni(II)(dtc)₂ redox couple, providing a thermodynamic framework for the observed reactivity. chemrxiv.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Formula |

|---|---|

| This compound | Ni(Et₂dtc)₂ / Ni(S₂CNEt₂)₂ |

| Tris(diethyldithiocarbamato)nickel(IV) ion | [Ni(dtc)₃]⁺ |

| Bis(diethyldithiocarbamato)bis(pyridine)nickel(III) ion | [Ni(III)(dtc)₂(Py)₂]⁺ |

| Dichloromethane | DCM |

| Acetonitrile | MeCN |

| Dimethyl sulfoxide | DMSO |

| Dimethylformamide | DMF |

| Methanol | MeOH |

Influence of Solvent Properties on Redox Pathways

The electrochemical behavior of this compound, specifically its oxidation pathways, is profoundly influenced by the coordinating properties of the solvent used in the electrolyte solution. nih.govacs.orgresearchgate.net Research employing cyclic voltammetry (CV) has demonstrated that the thermodynamics and kinetics of the multi-electron transfer process can be modulated by the solvent's ability to coordinate with the nickel center. nih.govacs.org

In solvents with low coordinating ability, such as acetonitrile and acetone, nickel(II) diethyldithiocarbamate undergoes a direct two-electron (2e⁻) ligand-coupled electron transfer (LCET) oxidation to form [NiIV(dtc)3]+ at a single potential. nih.govacs.orgresearchgate.net Conversely, in strongly coordinating solvents like pyridine, methanol, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), the redox pathway shifts. nih.govresearchgate.net These solvents promote the formation of intermediate [NiIII(dtc)2(sol)x]+ species, resulting in a one-electron (1e⁻) oxidation wave observed in the cyclic voltammogram. nih.govacs.org The stability of these Ni(III) intermediates is dependent on the solvent's coordination strength. nih.govresearchgate.net For instance, pyridine, having a high coordination ability, effectively hinders the direct oxidation to Ni(IV) by strongly coordinating to the Ni(III) center, forming a stable [NiIII(dtc)2(py)2]+ complex. researchgate.netfigshare.com Dichloromethane, a non-coordinating solvent, allows for the oxidation to Ni(IV), but through two distinct 1e⁻ oxidation steps. researchgate.net

The transition between a single 2e⁻ process and two separate 1e⁻ processes is a key feature of this compound's electrochemistry. Solvents like DMSO, DMF, and methanol exhibit intermediate behavior between these two extremes. researchgate.net The formation of Ni(III) intermediates in highly coordinating solvents has been confirmed by techniques such as low-temperature electron paramagnetic resonance (EPR) and UV-vis absorbance spectroscopy. researchgate.net This ability of the solvent to either facilitate or impede multielectron LCET reactions highlights the critical role of the coordination environment in directing the redox pathway. nih.govacs.org

Table 1: Effect of Solvent on the Oxidation Pathway of this compound

| Solvent | Coordinating Ability | Observed Redox Pathway | Primary Species Formed |

|---|---|---|---|

| Acetonitrile | Low | Single 2e⁻ Oxidation | [NiIV(dtc)3]+ |

| Acetone | Low | Single 2e⁻ Oxidation | [NiIV(dtc)3]+ |

| Dichloromethane | Non-coordinating | Two separate 1e⁻ Oxidations | [NiIII(dtc)2]+ then [NiIV(dtc)3]+ |

| Pyridine | High | Single 1e⁻ Oxidation | [NiIII(dtc)2(py)2]+ |

| Dimethyl Sulfoxide (DMSO) | Intermediate/High | Intermediate (1e⁻/2e⁻ behavior) | [NiIII(dtc)2(sol)x]+ |

| N,N-Dimethylformamide (DMF) | Intermediate/High | Intermediate (1e⁻/2e⁻ behavior) | [NiIII(dtc)2(sol)x]+ |

| Methanol | Intermediate/High | Intermediate (1e⁻/2e⁻ behavior) | [NiIII(dtc)2(sol)x]+ |

Role of Ligand Exchange in Multi-electron Processes

The multi-electron redox chemistry of this compound is intrinsically linked to ligand exchange reactions. figshare.comchemrxiv.org The oxidation of the four-coordinate NiII(dtc)2 to the six-coordinate [NiIV(dtc)3]+ is not a simple electron transfer but a ligand-coupled electron transfer (LCET) process that involves an increase in the coordination number of the nickel center. chemrxiv.org This transformation requires a third diethyldithiocarbamate ligand, which is sourced from another NiII(dtc)2 molecule in the solution through an intermolecular ligand exchange. chemrxiv.org

In the presence of strongly coordinating solvents or ligands like pyridine, the intermediate Ni(III) species can be stabilized as adducts, such as [NiIII(dtc)2(py)2]+. figshare.comacs.org At slow scan rates in cyclic voltammetry, this stable intermediate decays to form [NiIV(dtc)3]+. figshare.com The mechanism of this decay involves ligand exchange and is influenced by the solvent's properties. nih.govacs.org Kinetic studies suggest that the decay of the solvent-coordinated Ni(III) intermediates, [NiIII(dtc)2(sol)x]+, to yield [NiIV(dtc)3]+ proceeds through complex pathways. nih.govacs.org Analysis of activation parameters indicates that solvent dissociation is a key factor in the rate-limiting step. nih.govacs.org Furthermore, a negative entropy of activation (ΔSapp⧧) across various solvents suggests an associative mechanism, possibly involving the formation of a dimer with NiII(dtc)2 to facilitate the necessary ligand exchange for the formation of the final Ni(IV) product. nih.govacs.org Density functional theory (DFT) calculations support the existence of competitive dissociative and associative steps, with the dominant pathway for the decay of the Ni(III) intermediate depending on the coordination strength of the solvent. nih.govacs.org

Electrochemical Sensing Principles (Non-biological applications)

The distinct redox properties of this compound and its derivatives make them suitable candidates for the development of electrochemical sensors for non-biological applications. The ability of the nickel center to undergo reversible or quasi-reversible redox reactions, and the sensitivity of these redox potentials to the surrounding chemical environment, form the basis of its sensing capabilities. Interactions between the nickel complex and target analytes can lead to measurable changes in the electrochemical response, such as shifts in peak potentials or changes in current intensity, allowing for quantitative detection.

Anion-Sensing Properties (e.g., Halide Ions)

This compound complexes have been investigated for their ability to act as electrochemical sensors for various anions, particularly halide ions (F⁻, Cl⁻, Br⁻, and I⁻). malayajournal.org The sensing mechanism relies on the interaction between the anion and the nickel center of the dithiocarbamate (B8719985) complex. This interaction perturbs the electronic environment of the nickel ion, which in turn affects the potential at which it undergoes reduction or oxidation.

Cyclic voltammetry is a primary technique used to evaluate these anion-sensing properties. Studies on related bis(dithiocarbamato)nickel(II) complexes have shown that the addition of halide anions to an electrochemical solution of the complex leads to a significant shift in the Ni(II)/Ni(I) reduction potential. malayajournal.org This shift is indicative of a binding interaction between the halide anion and the nickel complex. The magnitude of the potential shift can vary depending on the specific halide ion, allowing for a degree of selectivity. For example, in one study, a bis(N-(pyrrol-2-ylmethyl)-N-butyldithiocarbamato)nickel(II) complex exhibited a preferential binding interaction with the iodide (I⁻) anion, as evidenced by the largest shift in its reduction potential upon addition of iodide compared to other halides. malayajournal.org

Table 2: Anion-Induced Shift in Ni(II)/Ni(I) Reduction Potential for a Pyrrole-Containing Nickel Dithiocarbamate Complex

| Anion Added | Initial Potential (V) | Potential after Anion Addition (V) | Potential Shift (ΔE, V) |

|---|---|---|---|

| Fluoride (F⁻) | -0.8416 | -0.8121 | 0.0295 |

| Chloride (Cl⁻) | -0.8416 | -0.7892 | 0.0524 |

| Bromide (Br⁻) | -0.8416 | -0.7562 | 0.0854 |

| Iodide (I⁻) | -0.8416 | -0.4532 | 0.3884 |

Data adapted from studies on bis(N-(pyrrol-2-ylmethyl)-N-butyldithiocarbamato-S,S')nickel(II). malayajournal.org

Electrochemical Behavior at Modified Electrodes

The immobilization of this compound onto an electrode surface creates a modified electrode with potential applications in electrocatalysis and sensing. While extensive research on electrodes specifically modified with this compound is emerging, the principles can be inferred from studies on related nickel complexes and dithiocarbamates used in electrode modification.

When a complex like this compound is attached to an electrode surface, its fundamental redox properties are retained, but the electrochemical behavior can be influenced by factors such as the immobilization method, the nature of the electrode substrate, and the composition of the electrolyte. The goal of creating such a modified electrode is often to harness the catalytic activity of the immobilized complex for a specific electrochemical reaction or to develop a stable and reusable sensor.